molecular formula C14H20ClNO2 B1389147 1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185303-56-3

1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1389147
CAS No.: 1185303-56-3
M. Wt: 269.77 g/mol
InChI Key: RBEWXLDQHSMQAO-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO2•HCl and a molecular weight of 269.77 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, a carboxylic acid moiety, and a 4-methylbenzyl group . The piperidine ring is a six-membered ring with one nitrogen atom, and the carboxylic acid moiety and 4-methylbenzyl group are attached to this ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that piperidine derivatives can participate in a variety of chemical reactions. For instance, they can act as bases in acid-base reactions, nucleophiles in substitution reactions, or reactants in the synthesis of more complex organic compounds .

Safety and Hazards

“1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride” is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions of research involving “1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride” could include further exploration of its biochemical properties and potential applications in proteomics research . Additionally, understanding its synthesis and reactivity could open up new avenues for the design and synthesis of novel piperidine derivatives.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17;/h2-5,13H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWXLDQHSMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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